Cas no 802269-97-2 (Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate)

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a versatile heterocyclic compound featuring a pyrazole core with an amino substituent and an ester-functionalized side chain. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of biologically active molecules. The presence of both amino and ester groups allows for further functionalization, enabling applications in medicinal chemistry, such as the design of kinase inhibitors or antimicrobial agents. Its stability under standard conditions and compatibility with common organic reactions enhance its utility in research and industrial settings. The compound’s well-defined reactivity profile ensures reproducibility in synthetic workflows.
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate structure
802269-97-2 structure
Product Name:Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate
CAS No:802269-97-2
MF:C6H9N3O2
MW:155.154560804367
MDL:MFCD10699013
CID:2109163
PubChem ID:25252393
Update Time:2025-06-12

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(4-amino-1H-pyrazol-1-yl)acetate
    • methyl 2-(4-aminopyrazolyl)acetate
    • methyl (4-amino-1H-pyrazol-1-yl)acetate hydrochloride
    • methyl (4-amino-1H-pyrazol-1-yl)acetate
    • 1H-Pyrazole-1-acetic acid, 4-amino-, methyl ester
    • BZXKIYODOVQMLF-UHFFFAOYSA-N
    • BBL016316
    • SBB026642
    • STK400237
    • AK484641
    • ST45135332
    • 1H-pyrazole-1-acetic acid, 4-amino-, m
    • MFCD10699013
    • methyl2-(4-amino-1H-pyrazol-1-yl)acetate
    • AKOS000205247
    • EN300-51728
    • ALBB-018015
    • CS-0096377
    • methyl 2-(4-aminopyrazol-1-yl)acetate
    • 802269-97-2
    • BS-18158
    • AB01003814-01
    • 1H-pyrazole-1-acetic acid, 4-amino-, methyl ester, hydrochloride
    • SCHEMBL13739798
    • DA-33200
    • C76567
    • Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate
    • MDL: MFCD10699013
    • Inchi: 1S/C6H9N3O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4,7H2,1H3
    • InChI Key: BZXKIYODOVQMLF-UHFFFAOYSA-N
    • SMILES: O(C)C(CN1C=C(C=N1)N)=O

Computed Properties

  • Exact Mass: 155.069476538g/mol
  • Monoisotopic Mass: 155.069476538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.1
  • XLogP3: -0.4

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Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Suppliers

Amadis Chemical Company Limited
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(CAS:802269-97-2)Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate
Order Number:A1196652
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:31
Price ($):1083.0
Email:sales@amadischem.com

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Related Literature

Additional information on Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (CAS No. 802269-97-2): A Comprehensive Overview

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, identified by its CAS number 802269-97-2, is a significant compound in the realm of pharmaceutical and biochemical research. This compound belongs to the pyrazole class, which is renowned for its diverse biological activities and potential therapeutic applications. The molecular structure of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate incorporates both an amino group and an acetic acid methyl ester, making it a versatile intermediate in synthetic chemistry and drug development.

The pyrazole moiety in this compound is particularly noteworthy due to its role as a pharmacophore in numerous bioactive molecules. Pyrazoles have been extensively studied for their anti-inflammatory, antimicrobial, and anticancer properties. Recent research has highlighted the importance of pyrazole derivatives in developing novel therapeutic agents, particularly in the treatment of chronic diseases and infections. The presence of the amino group at the 4-position of the pyrazole ring enhances the compound's reactivity, allowing for further functionalization and derivatization, which is crucial in medicinal chemistry.

In the context of modern drug discovery, Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate serves as a valuable building block for synthesizing more complex molecules. Its structural features make it an ideal candidate for exploring new pharmacological pathways. For instance, studies have demonstrated its potential in modulating enzyme activity and interacting with biological targets, which are essential steps in the development of small-molecule drugs. The compound's ability to undergo various chemical transformations ensures that it can be tailored to meet specific pharmacological requirements.

One of the most exciting applications of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is in the field of oncology. Pyrazole derivatives have shown promise in inhibiting kinases and other enzymes involved in cancer cell proliferation. Research has indicated that compounds with similar structures can disrupt signaling pathways that are critical for tumor growth and survival. By leveraging the reactivity of the amino group, scientists can design analogs that exhibit enhanced selectivity and potency against cancer cells while minimizing side effects.

Another area where this compound has garnered attention is in infectious disease research. The antimicrobial properties of pyrazole derivatives have been well-documented, making them attractive candidates for developing new antibiotics and antiviral agents. Studies have shown that modifications to the pyrazole core can significantly alter the spectrum of activity against various pathogens. This underscores the importance of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate as a precursor in creating novel therapeutic strategies to combat resistant infections.

The synthesis of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate involves multi-step organic reactions that highlight its versatility as a synthetic intermediate. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the pyrazole ring. Subsequent functionalization at the 4-position introduces the amino group, which can then be further modified to achieve desired pharmacological properties. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to optimize yield and purity.

In recent years, computational methods have played a crucial role in understanding the behavior of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. Molecular modeling and docking studies have provided insights into how this compound interacts with biological targets at the atomic level. These computational approaches have not only accelerated drug discovery but also enabled researchers to predict potential side effects and optimize lead compounds before experimental validation. Such advancements underscore the interdisciplinary nature of modern pharmaceutical research.

The industrial production of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate has also seen significant improvements due to innovations in chemical engineering and process optimization. Continuous flow reactors have been utilized to enhance reaction efficiency and scalability, reducing costs and environmental impact. These advancements align with global efforts to promote sustainable chemistry practices, ensuring that high-quality compounds like this one can be produced responsibly.

Future directions in research on Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate include exploring its potential in other therapeutic areas such as neurology and immunology. The unique structural features of this compound make it a promising candidate for developing treatments for neurological disorders like Alzheimer's disease and autoimmune conditions like rheumatoid arthritis. By expanding its applications through innovative research, scientists can unlock new possibilities for improving human health.

In conclusion, Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (CAS No. 802269-97-2) is a multifaceted compound with significant implications in pharmaceutical research and drug development. Its structural versatility, combined with its biological activity, makes it an invaluable tool for synthesizing novel therapeutic agents. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an even greater role in addressing global health challenges.

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Amadis Chemical Company Limited
(CAS:802269-97-2)Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate
A1196652
Purity:99%
Quantity:5g
Price ($):1083.0
Email